

1,2-Diethylbenzene structural formula and isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Diethylbenzene

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An In-depth Technical Guide to **1,2-Diethylbenzene**: Structure, Isomerism, and Applications

Introduction

Alkylbenzenes, a fundamental class of aromatic hydrocarbons, are cornerstones of the modern chemical industry, serving as precursors and intermediates in the synthesis of a vast array of materials, from polymers to pharmaceuticals. Among these, diethylbenzene (DEB) represents a significant subclass characterized by a benzene ring substituted with two ethyl groups.

Diethylbenzene exists as three distinct structural isomers: **1,2-diethylbenzene** (ortho-), 1,3-diethylbenzene (meta-), and 1,4-diethylbenzene (para).[1][2] While all share the same molecular formula, $C_{10}H_{14}$, the spatial arrangement of their ethyl groups imparts unique physical, chemical, and toxicological properties.[2]

This guide provides a comprehensive technical overview of **1,2-diethylbenzene** (o-diethylbenzene), detailing its structural and chemical properties, synthesis, and applications. It further explores the comparative characteristics of its meta- and para-isomers and outlines a representative laboratory synthesis protocol. The content is tailored for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this compound and its isomeric landscape.

1,2-Diethylbenzene: A Detailed Profile

1,2-Diethylbenzene, also known as o-diethylbenzene, is a colorless liquid with a characteristic aromatic odor.[3] It is a key industrial chemical, though less commercially significant than its

meta- and para-isomers.[\[1\]](#)

Molecular Structure and Identifiers

The structure of **1,2-diethylbenzene** consists of a planar benzene ring with two ethyl groups attached to adjacent carbon atoms. This ortho substitution pattern influences the molecule's electron distribution and steric profile, which in turn dictates its reactivity and physical properties.

- Chemical Formula: C₁₀H₁₄[\[3\]](#)
- Molecular Weight: 134.22 g/mol [\[3\]](#)
- IUPAC Name: **1,2-diethylbenzene**[\[3\]](#)
- CAS Number: 135-01-3
- InChI String: InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3[\[3\]](#)[\[4\]](#)
- SMILES String: CCC1=CC=CC=C1CC[\[1\]](#)

Physicochemical Properties

The physical properties of **1,2-diethylbenzene** are well-documented and are summarized in the table below. Its properties are broadly similar to its isomers, with subtle differences arising from variations in molecular symmetry which affect intermolecular forces and crystal packing.

Property	Value	Source(s)
Appearance	Colorless liquid	[3]
Melting Point	-31.2 °C	[3]
Boiling Point	183-184 °C	[3]
Density	0.880 g/mL at 20-25 °C	[3]
Solubility in Water	71.1 mg/L at 25 °C	[3]
Solubility (Organic)	Miscible with ethanol, ether, acetone, benzene	[3][5]
Vapor Pressure	1.05 mmHg at 25 °C	[6]
Flash Point	57 °C (closed cup)	[3]
Autoignition Temp.	430 °C (806 °F)	[3]
Refractive Index (n _{20/D})	1.502 - 1.5035	[3]
LogP (Octanol/Water)	3.72	[3][6]

Synthesis and Industrial Production

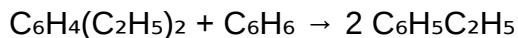
Diethylbenzenes are primarily generated as byproducts during the industrial-scale synthesis of ethylbenzene, which involves the Friedel-Crafts alkylation of benzene with ethylene.[1][3] This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or a zeolite catalyst, inadvertently produces a mixture of diethylbenzene isomers.[2][3]

The reaction proceeds in two steps:

- C₆H₆ + C₂H₄ → C₆H₅C₂H₅ (Ethylbenzene formation)
- C₆H₅C₂H₅ + C₂H₄ → C₆H₄(C₂H₅)₂ (Diethylbenzene formation)

The resulting isomer distribution is influenced by reaction conditions. Thermodynamic control, often at higher temperatures, favors the more stable 1,3-isomer, while kinetic control at lower temperatures can increase the yield of the 1,2- and 1,4-isomers.[2] A typical alkylation reaction might produce the ortho-, meta-, and para-isomers in a ratio of approximately 1:6:3.[3] Due to

its status as a byproduct, much of the industrially produced diethylbenzene is recycled via transalkylation with benzene to generate more ethylbenzene, the primary desired product.[1]



Chemical Reactivity and Applications

1,2-Diethylbenzene undergoes reactions typical of alkylated aromatic compounds.

- **Dehydrogenation:** A key industrial reaction is the catalytic dehydrogenation to produce 1,2-divinylbenzene. Divinylbenzene is a critical cross-linking agent used in the production of materials like polystyrene and ion-exchange resins.[1] $\text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_3)_2 + 2 \text{H}_2$
- **Electrophilic Aromatic Substitution:** The benzene ring can undergo further substitution reactions (e.g., nitration, halogenation), with the two ethyl groups acting as ortho-, para-directing activators. However, steric hindrance from the adjacent ethyl groups can influence the position of the incoming substituent.
- **Oxidation:** The ethyl side chains can be oxidized to various functional groups under controlled conditions.

Primary applications include its use as:

- An intermediate in the synthesis of other chemicals, particularly divinylbenzene.[3]
- A high-boiling point solvent in industrial processes.[3]
- A component in low-temperature heat transfer fluids.[1]

Toxicology and Safety

From a toxicological standpoint, **1,2-diethylbenzene** is the most hazardous of the three isomers.[7] Its metabolism in the body can produce 1,2-diacetylbenzene, a γ -diketone that is known to be neurotoxic, causing damage to peripheral nerves in a manner similar to n-hexane. [7]

Key Hazards:

- Flammability: It is a flammable liquid with a flash point of 57°C.[3] Vapors can form explosive mixtures with air.[8]
- Irritation: The substance is irritating to the skin, eyes, and respiratory system.[9][10]
- Systemic Effects: Inhalation of vapors may cause central nervous system depression, leading to symptoms such as dizziness, headache, and drowsiness.[8][9] Chronic exposure may lead to neurotoxicity and potential damage to the liver and kidneys.[7][11]
- Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, posing a risk of chemical pneumonitis.[9]

Safe handling requires the use of personal protective equipment (PPE), including gloves and safety glasses, and work should be conducted in a well-ventilated area or under a fume hood. [8][9]

Isomers of Diethylbenzene: A Comparative Overview

The positional isomerism of the ethyl groups leads to significant differences in the physical properties and industrial utility of the three diethylbenzenes.

Feature	1,2-Diethylbenzene (ortho)	1,3-Diethylbenzene (meta)	1,4-Diethylbenzene (para)
Structure			
Symmetry	Asymmetric	Asymmetric	Symmetric
Melting Point	-31.2 °C[3]	-83.7 °C[2]	-42.9 °C[2]
Boiling Point	183.4 °C[2]	181.1 °C[2]	183.8 °C[2]
Commercial Use	Moderate; intermediate, solvent	High; precursor for polymers	High; precursor for polymers

The boiling points of the three isomers are very close, making their separation by simple distillation challenging. The differences in melting points are more pronounced, reflecting the impact of molecular symmetry on crystal lattice formation. The higher symmetry of the para-isomer often leads to a higher melting point compared to its less symmetrical counterparts,

although in this case, the ortho-isomer has the highest melting point. The meta- and para-isomers have greater commercial significance, largely due to their use in polymer production.[\[1\]](#)
[\[2\]](#)

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

This section provides a representative, self-validating protocol for the laboratory synthesis of a diethylbenzene isomer mixture. The causality behind experimental choices is explained to provide field-proven insight.

Objective: To synthesize diethylbenzene via Friedel-Crafts alkylation of benzene using ethyl chloride and an aluminum chloride catalyst.

Causality: This method is the classical and most direct route for attaching alkyl groups to an aromatic ring. Aluminum chloride is a potent Lewis acid that activates the ethyl chloride electrophile, facilitating its attack on the nucleophilic benzene ring. The reaction temperature is a critical parameter; it is kept moderate to balance the reaction rate while minimizing unwanted side reactions and controlling the isomer distribution.[\[2\]](#)

Materials:

- Anhydrous Benzene (C_6H_6)
- Ethyl Chloride (C_2H_5Cl)
- Anhydrous Aluminum Chloride ($AlCl_3$)
- Anhydrous Diethyl Ether (for solvent)
- Hydrochloric Acid (HCl), 10% aqueous solution
- Sodium Bicarbonate ($NaHCO_3$), saturated aqueous solution
- Anhydrous Magnesium Sulfate ($MgSO_4$)

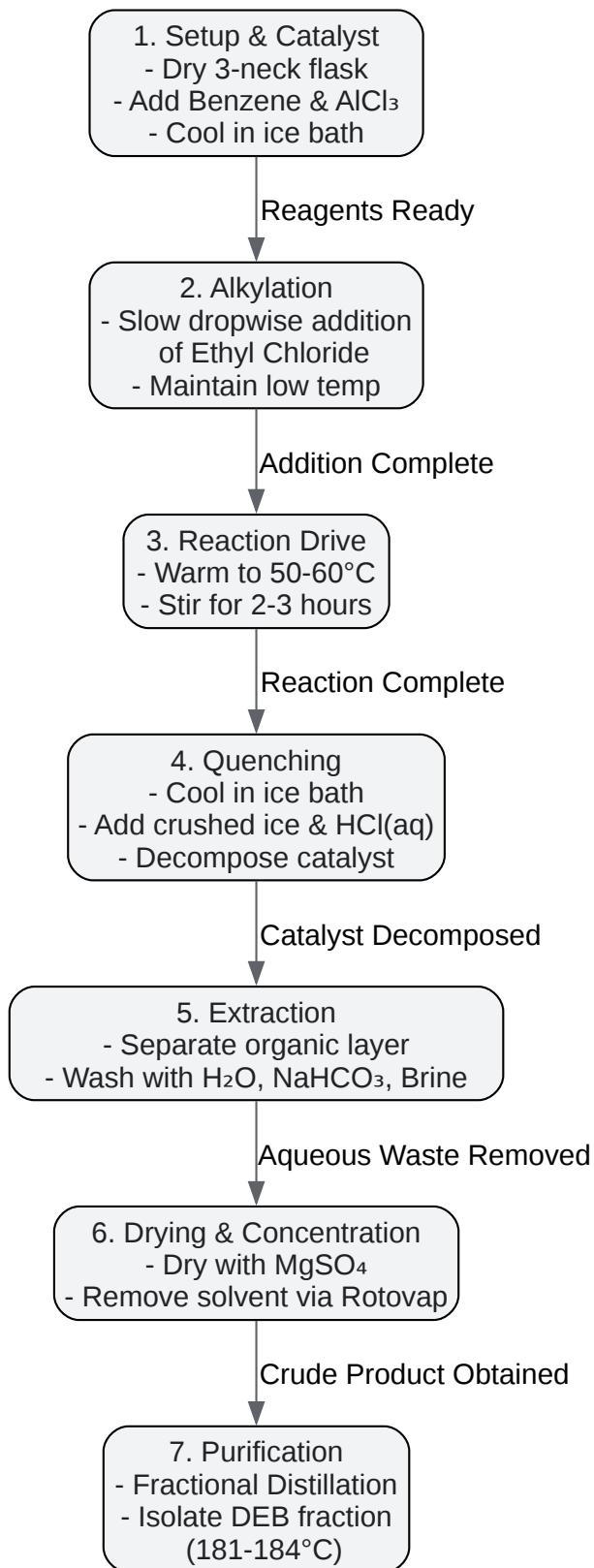
- Ice bath, heating mantle, reflux condenser with drying tube (CaCl_2), separatory funnel, round-bottom flask, magnetic stirrer.

Step-by-Step Methodology:

- **Apparatus Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus must be rigorously dried to prevent deactivation of the AlCl_3 catalyst by moisture.
- **Catalyst Suspension:** In the reaction flask, place anhydrous aluminum chloride (0.12 mol). Add anhydrous benzene (1.0 mol) to the flask and cool the mixture in an ice bath with stirring.
- **Addition of Alkylating Agent:** Slowly add ethyl chloride (1.2 mol) dropwise from the dropping funnel over a period of 30-45 minutes. The slow addition and cooling are crucial to control the exothermic reaction and prevent excessive polyalkylation and thermal degradation.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 50-60°C using a heating mantle and maintain this temperature for 2-3 hours with continuous stirring. This period of heating drives the reaction to completion.
- **Quenching:** Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, add crushed ice to the flask to decompose the AlCl_3 catalyst complex. This is a highly exothermic and gas-evolving step (HCl fumes) and must be performed in a fume hood. Follow with the slow addition of 10% HCl solution until the aluminum salts dissolve.
- **Workup and Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the benzene solvent and any unreacted starting material using rotary evaporation.

- Purification: The resulting crude product is a mixture of ethylbenzene and the three diethylbenzene isomers. Purify and separate the isomers via fractional distillation, collecting the fraction boiling at approximately 181-184 °C.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of diethylbenzene via Friedel-Crafts alkylation.

Conclusion

1,2-Diethylbenzene and its isomers are industrially important aromatic hydrocarbons with a well-defined set of chemical and physical properties. While often generated as a byproduct, **1,2-diethylbenzene** serves specific roles as a solvent and a synthetic intermediate. A thorough understanding of its structure, its relationship to its meta- and para-isomers, and its distinct toxicological profile is essential for its safe and effective use in research and industrial applications. The classic Friedel-Crafts alkylation remains the foundational synthetic route, the control of which is key to managing isomer yields for targeted applications.

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- To cite this document: BenchChem. [1,2-Diethylbenzene structural formula and isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043095#1-2-diethylbenzene-structural-formula-and-isomers>]

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